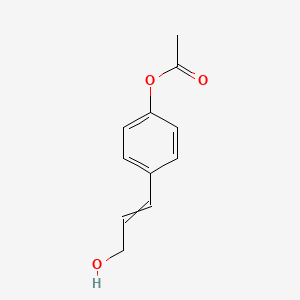

4-Acetoxycinnamyl alcohol

Description

Contextualization within Natural Products Chemistry and Lignin (B12514952) Biosynthesis Studies

4-Acetoxycinnamyl alcohol is a naturally occurring compound that has been primarily isolated from plants belonging to the Alpinia genus, such as Alpinia conchigera and Alpinia galanga. nih.govnih.gov In the field of natural products chemistry, its significance lies in its classification as a phenylpropanoid, a large group of organic compounds synthesized by plants from the amino acid phenylalanine. Phenylpropanoids serve as precursors to a vast array of secondary metabolites, including flavonoids, stilbenes, and the complex polymer lignin.

Lignin, a crucial component of the secondary cell walls of vascular plants, is traditionally understood to be formed through the polymerization of three primary monolignols: p-coumaryl, coniferyl, and sinapyl alcohols. nih.gov However, recent research has revealed a greater diversity in lignin composition than previously appreciated. Studies on various nonwoody plants have demonstrated that monolignols can be acylated, with acetylated versions like sinapyl acetate (B1210297) being incorporated into the lignin structure of species such as Musa textilis (abaca) and Agave sisalana (sisal). nih.gov This discovery provides a critical context for understanding the potential role of this compound. The presence of an acetoxy group on the cinnamyl alcohol backbone suggests that it may function as a modified monolignol, potentially participating in the lignification process in the plants in which it is found. While direct evidence of its incorporation into the lignin polymer of Alpinia species is still an area for further investigation, the precedence of acetylated monolignols in other plants makes this a compelling hypothesis for researchers.

Significance in Plant Secondary Metabolism Research

The biosynthesis of this compound is an integral part of the broader phenylpropanoid pathway, a cornerstone of plant secondary metabolism. This pathway is responsible for producing a multitude of compounds essential for plant growth, development, and defense. The enzymatic steps leading to the core cinnamyl alcohol structure are well-established, involving enzymes such as cinnamyl alcohol dehydrogenase (CAD). nih.govfrontiersin.org The subsequent acetylation of the cinnamyl alcohol at the 4-hydroxy position to form this compound points to the activity of specific acyltransferases. The study of such specialized enzymatic reactions is a key focus in understanding the metabolic diversification of plant secondary products.

The co-occurrence of this compound with other phenylpropanoids, such as 1'-acetoxychavicol acetate and 1'-acetoxyeugenol acetate in Alpinia species, underscores the complex and highly regulated nature of secondary metabolism in these plants. nih.govnih.gov Investigating the biosynthetic pathways and the physiological roles of these acetylated compounds can provide valuable insights into the adaptive strategies of plants and the evolution of metabolic pathways.

Overview of Academic Research Trajectories for Cinnamyl Alcohol Derivatives

Research into cinnamyl alcohol and its derivatives has followed several dynamic trajectories, driven by their diverse biological activities and potential applications. Initially, much of the focus was on their roles as flavor and fragrance compounds. However, contemporary research has significantly expanded to explore their pharmacological properties.

A growing body of literature highlights the potential of various cinnamyl alcohol derivatives in areas such as antimicrobial, anti-inflammatory, and even antitumor research. For instance, studies on compounds structurally related to this compound, like 1'-acetoxychavicol acetate, have demonstrated significant biological activities. japsonline.com The presence of different functional groups, such as the acetoxy group in this compound, can modulate the bioactivity of the parent molecule. This has spurred interest in the synthesis and evaluation of a wide range of cinnamyl alcohol derivatives to establish structure-activity relationships.

Furthermore, the discovery of acylated monolignols participating in lignin formation has opened a new avenue of research focused on the impact of these modifications on the physicochemical properties of lignin and, by extension, the digestibility of plant biomass for biofuel production. osti.gov The study of naturally occurring acetylated cinnamyl alcohols like this compound is therefore highly relevant to both fundamental plant science and applied biotechnology.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

[4-(3-hydroxyprop-1-enyl)phenyl] acetate |

InChI |

InChI=1S/C11H12O3/c1-9(13)14-11-6-4-10(5-7-11)3-2-8-12/h2-7,12H,8H2,1H3 |

InChI Key |

MUHNYWKQFOFBRC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C=CCO |

Origin of Product |

United States |

Natural Occurrence and Biogenesis of 4 Acetoxycinnamyl Alcohol

The discovery and subsequent identification of 4-acetoxycinnamyl alcohol are rooted in the study of traditional medicinal plants, where it exists as a naturally occurring ester.

Isolation and Characterization from Botanical Sources

The primary botanical source from which this compound has been prominently isolated and characterized is Alpinia officinarum, commonly known as lesser galangal. nih.goveijppr.comnih.govgoums.ac.irmedchemexpress.com This plant, a member of the ginger family (Zingiberaceae), has a long history of use in traditional medicine across Asia. eijppr.comnih.gov Scientific investigations into the chemical constituents of its rhizome led to the successful isolation of this compound. nih.gov The structure of the isolated compound was elucidated using spectroscopic methods, including ¹H-NMR and ¹³C-NMR, which confirmed the presence of an acetoxy group attached to the cinnamyl alcohol backbone. nih.gov

Identification in Other Plant Species

Beyond its initial discovery in Alpinia officinarum, this compound and related compounds have also been identified in other species of the Alpinia genus. For instance, studies on Alpinia galanga (greater galanga) have also revealed the presence of (E)-p-acetoxycinnamyl alcohol in its rhizome extracts. academicstrive.com The occurrence in multiple Alpinia species suggests a conserved biosynthetic capability within this genus.

Biosynthetic Pathways and Precursors

The formation of this compound is intricately linked to the phenylpropanoid pathway, a major route for the synthesis of a vast array of plant secondary metabolites. researchgate.netnih.gov

Integration within the Phenylpropanoid Pathway

The phenylpropanoid pathway commences with the amino acid phenylalanine. researchgate.net A series of enzymatic reactions, including deamination, hydroxylation, and methylation, generate a variety of cinnamic acid derivatives. These serve as precursors to monolignols, the fundamental building blocks of lignin (B12514952). researchgate.netwikipedia.org The direct precursor to the cinnamyl alcohol portion of this compound is p-coumaryl alcohol (4-hydroxycinnamyl alcohol). wikipedia.orgbiosynth.comebi.ac.uknih.govresearchgate.net

Role of Cinnamyl Alcohol Dehydrogenases (CAD) in Related Monolignol Synthesis

A critical step in the formation of monolignols is the reduction of cinnamaldehydes to their corresponding alcohols, a reaction catalyzed by cinnamyl alcohol dehydrogenases (CAD). nih.gov These NADPH-dependent enzymes are key to the final stage of monolignol biosynthesis. nih.gov For instance, CAD facilitates the conversion of p-coumaraldehyde (B1217632) to p-coumaryl alcohol, coniferaldehyde (B117026) to coniferyl alcohol, and sinapaldehyde (B192390) to sinapyl alcohol. researchgate.netresearchgate.net The activity of CAD is therefore essential for providing the p-coumaryl alcohol substrate required for the subsequent acetylation to form this compound.

Enzymatic Steps and Intermediates Leading to Acetoxylated Structures

The final step in the biosynthesis of this compound involves the acetylation of p-coumaryl alcohol. This reaction is catalyzed by a specific type of enzyme known as an acetyltransferase. Diagrammatic representations of the phenylpropanoid pathway indicate the existence of coumaryl alcohol acetyl transferase (CAAT) , an enzyme responsible for this specific transformation. researchgate.net

The reaction proceeds with p-coumaryl alcohol serving as the alcohol acceptor and an acetyl donor, likely acetyl-CoA, providing the acetyl group. This enzymatic transfer results in the formation of the ester linkage, yielding this compound. The activity of such alcohol acyltransferases (AATs) has been observed with other cinnamyl alcohols as well, highlighting a potential mechanism for the diversification of phenylpropanoid derivatives in plants. nih.gov

Advanced Synthetic Methodologies and Chemical Derivatization of 4 Acetoxycinnamyl Alcohol

Regiospecific and Stereoselective Synthesis Approaches

Achieving high levels of regioselectivity and stereoselectivity is crucial in modern organic synthesis to ensure the desired isomers are produced, which is paramount for biological and medicinal applications. masterorganicchemistry.com

Development of Novel Chemical Synthesis Routes

Traditional syntheses of cinnamyl alcohol derivatives often involve multi-step processes that may lack the desired selectivity. Recent research has focused on developing more direct and controlled synthetic pathways. One common strategy involves the reduction of corresponding cinnamic acid or cinnamate (B1238496) esters. For instance, the reduction of 4-acetoxycinnamic acid can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄). However, controlling the reaction to selectively reduce the carboxylic acid or ester function without affecting the acetate (B1210297) group or the double bond requires careful selection of reagents and reaction conditions.

A notable approach is the use of diisobutylaluminum hydride (DIBAL-H) for the reduction of α,β-unsaturated esters to allylic alcohols, which can be applied to the synthesis of 4-acetoxycinnamyl alcohol from a suitable precursor. mdpi.com This method is often favored for its high yield and selectivity. Another strategy is the Wittig reaction, which can be employed to construct the cinnamyl framework from 4-acetoxybenzaldehyde (B1194636) and a suitable phosphonium (B103445) ylide, followed by selective reduction. mdpi.com

Recent advancements also explore transition-metal-catalyzed reactions. For example, palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reaction, can be utilized to form the carbon skeleton, followed by functional group manipulations to yield the final product. These methods offer a high degree of control over the geometry of the double bond, leading predominantly to the E-isomer (trans), which is often the desired stereoisomer.

Enzymatic Synthesis and Biocatalytic Transformations

Enzymatic methods are increasingly being recognized for their exceptional regio- and stereoselectivity, often outperforming traditional chemical methods. mdpi.com Biocatalysis offers the advantage of mild reaction conditions and high specificity, which is particularly beneficial when dealing with multifunctional molecules like this compound.

One of the key enzyme classes used in the synthesis of chiral alcohols are alcohol dehydrogenases (ADHs). mdpi.comnih.gov These enzymes can catalyze the stereoselective reduction of a corresponding ketone or aldehyde precursor to a specific enantiomer of the alcohol. For instance, a ketoreductase (KRED) could be used to reduce 4-acetoxycinnamaldehyde to this compound with high enantiomeric excess. nih.gov Researchers have successfully employed ADHs from various microorganisms, such as Lactobacillus kefir and Thermoanaerobacter brokii, for the synthesis of enantiopure alcohols. nih.gov

Lipases are another important class of enzymes for these transformations. They are often used for the kinetic resolution of racemic alcohols through selective acylation or deacylation. nih.gov In the context of this compound, a lipase (B570770) could be used to selectively hydrolyze one enantiomer of the racemic acetate, allowing for the separation of the unreacted enantiomer and the resulting p-coumaryl alcohol.

Furthermore, enzymes like vanillyl alcohol oxidase have been used in the synthesis of related monolignols from precursors like eugenol, demonstrating the potential for enzymatic routes starting from readily available natural products. mdpi.com The UbiX/UbiD enzyme system, which is involved in the decarboxylation of unsaturated carboxylic acids, also highlights the diverse enzymatic machinery available for modifying such compounds. researchgate.net

Analog and Derivative Synthesis for Research Probes

The synthesis of analogs and derivatives of this compound is crucial for structure-activity relationship (SAR) studies, for developing new therapeutic agents, and for creating molecular probes to investigate biological pathways.

Acetyl Group Modification and Ester Analogs

Modification of the acetyl group can modulate the compound's lipophilicity and its properties as a pro-drug. The acetyl group can be replaced with other acyl groups of varying chain lengths or functionalities. This can be achieved by first hydrolyzing the acetate to yield p-coumaryl alcohol, followed by re-esterification with a different acyl chloride or anhydride.

The synthesis of various phenolic esters using fatty alcohols or acids has been explored to create antioxidants with a range of hydrophobicities. researchgate.net This approach can be applied to this compound to generate a library of ester analogs. For example, esterification with long-chain fatty acids would significantly increase the lipophilicity of the molecule.

| Starting Material | Reagent | Product | Purpose of Modification |

| This compound | NaOH (hydrolysis) | p-Coumaryl alcohol | Removal of acetyl group for further derivatization |

| p-Coumaryl alcohol | Propionyl chloride | 4-Propionoxycinnamyl alcohol | Altering lipophilicity and hydrolysis rate |

| p-Coumaryl alcohol | Butyryl chloride | 4-Butyroxycinnamyl alcohol | Altering lipophilicity and hydrolysis rate |

| p-Coumaryl alcohol | Stearoyl chloride | 4-Stearoyloxycinnamyl alcohol | Significant increase in lipophilicity |

Aromatic Ring Substitutions and Side Chain Modifications

Modifications to the aromatic ring and the propenyl side chain can provide valuable insights into the structural requirements for biological activity.

Aromatic Ring Substitutions: Electrophilic aromatic substitution reactions can be used to introduce various substituents onto the benzene (B151609) ring. masterorganicchemistry.com However, the hydroxyl group (after deacetylation) is a strongly activating ortho-, para-director, which would direct incoming electrophiles to the positions adjacent to it. youtube.com To achieve different substitution patterns, the directing effect of the existing groups must be carefully considered. youtube.com For instance, nitration followed by reduction could introduce an amino group on the ring.

Side Chain Modifications: The allylic alcohol moiety of the side chain is a versatile functional group for further modifications.

Oxidation: The primary alcohol can be oxidized to an aldehyde (4-acetoxycinnamaldehyde) or a carboxylic acid (4-acetoxycinnamic acid) using appropriate oxidizing agents. libretexts.org

Halogenation: The benzylic position can be halogenated using reagents like N-bromosuccinimide (NBS). libretexts.org

Epoxidation: The double bond can be epoxidized, for example, using Sharpless asymmetric epoxidation to create chiral epoxides, which are valuable synthetic intermediates. researchgate.net

Hydrogenation: The double bond can be selectively hydrogenated to produce 4-acetoxy-dihydrocinnamyl alcohol.

| Modification Type | Reagents/Reaction | Resulting Structure |

| Aromatic Nitration | HNO₃, H₂SO₄ | Introduction of -NO₂ group on the aromatic ring |

| Side Chain Oxidation | PCC or DMP | 4-Acetoxycinnamaldehyde |

| Side Chain Epoxidation | m-CPBA | This compound epoxide |

| Side Chain Hydrogenation | H₂, Pd/C | 4-Acetoxy-dihydrocinnamyl alcohol |

Preparation of Labeled Analogs for Metabolic Tracking Studies

To study the metabolism, distribution, and mechanism of action of this compound, isotopically labeled analogs are indispensable.

Deuterium Labeling: Deuterium (²H or D) can be introduced at various positions. For example, using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) in the synthesis can label the carbinol carbon. Deuterium can also be introduced into the aromatic ring through acid-catalyzed exchange reactions.

Carbon-13 and Carbon-14 Labeling: Carbon isotopes (¹³C or ¹⁴C) are often incorporated to trace the carbon skeleton. This typically requires starting the synthesis from a labeled precursor, such as a labeled benzaldehyde (B42025) or acetate. For instance, using ¹³C-labeled acetyl chloride for the esterification of p-coumaryl alcohol would introduce the label into the acetyl group.

Nitrogen-15 and Oxygen-18 Labeling: If derivatives containing nitrogen or other oxygen atoms are synthesized, stable isotopes like ¹⁵N or ¹⁸O can be incorporated to follow specific metabolic transformations.

The synthesis of these labeled compounds allows for their detection and quantification in biological samples using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, providing crucial data on their metabolic fate.

Investigative Biological Activities and Mechanistic Elucidation of 4 Acetoxycinnamyl Alcohol

Enzyme Modulation and Inhibition Mechanisms

Effects on Melanogenesis-Related Enzymes (e.g., Tyrosinase, MITF)

Research indicates that 4-acetoxycinnamyl alcohol can modulate the expression and activity of key enzymes involved in melanogenesis, the process of melanin (B1238610) synthesis. colab.ws In vitro studies using B16F10 melanoma cells have shown that the compound effectively inhibits the expression of microphthalmia-associated transcription factor (MITF). colab.wsresearchgate.net MITF is a critical regulator that controls the transcription of several melanogenic genes, including tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2). researchgate.net

By downregulating MITF, this compound consequently suppresses the expression of these downstream enzymes. colab.wsresearchgate.net Tyrosinase is the rate-limiting enzyme in melanin production, catalyzing the initial steps of converting L-tyrosine to dopaquinone. researchgate.netmdpi.com The inhibition of both the expression and functionality of these melanogenic enzymes highlights the potential of this compound as a compound for influencing skin pigmentation. colab.wsresearchgate.net Molecular docking simulations have further supported these findings, demonstrating a potent binding affinity of p-acetoxycinnamyl alcohol to these melanogenesis-related proteins. colab.wsresearchgate.net

Modulation of Detoxification Enzyme Activities (e.g., Carboxylesterase, Glutathione (B108866) Transferase)

The interaction of this compound with detoxification enzymes has also been investigated. Carboxylesterases (CE) and glutathione S-transferases (GSTs) are major enzyme families involved in the metabolism and detoxification of xenobiotics. americanpharmaceuticalreview.comresearchgate.netebi.ac.uk

An in-vitro study assessing the impact of (E)-p-acetoxycinnamyl alcohol on these enzymes in the oriental fruit fly, Bactrocera dorsalis, revealed significant inhibitory activity against carboxylesterase. researchgate.net The study reported a 70% inhibition of CE activity by the hexane (B92381) extract of Alpinia galanga, of which (E)-p-acetoxycinnamyl alcohol is an active ingredient. researchgate.net In contrast, the same extract did not cause significant inhibition of glutathione transferase (GST) activity. researchgate.net This suggests a selective modulation of detoxification pathways by the compound's components. Carboxylesterases are known to hydrolyze ester-containing compounds, a process generally considered a detoxification mechanism. americanpharmaceuticalreview.com

Glutathione S-transferases play a crucial role in cellular protection by catalyzing the conjugation of glutathione to various electrophilic compounds, rendering them less reactive and more water-soluble for excretion. ebi.ac.ukmdpi.com The lack of significant GST inhibition suggests that this specific detoxification pathway may remain largely unaffected by the compound under the tested conditions. researchgate.net

In Vitro Enzymatic Assays and Kinetic Characterization

The elucidation of the inhibitory mechanisms of this compound relies heavily on in vitro enzymatic assays. databiotech.co.il These assays provide a controlled environment to study the direct interaction between the compound and specific enzymes, allowing for the characterization of inhibition kinetics. databiotech.co.ilnih.gov

For melanogenesis-related enzymes, in vitro assays with B16F10 melanoma cells have been instrumental in demonstrating the compound's ability to reduce tyrosinase activity and melanin levels. researchgate.net The kinetic characterization of enzyme inhibition helps to define the nature of the interaction, such as whether it is competitive, uncompetitive, or noncompetitive. sci-hub.se For instance, studies on similar phenolic compounds like p-hydroxybenzyl alcohol have used kinetic analysis to show that inhibition of mushroom tyrosinase occurs through binding that alters the enzyme's conformation. nih.gov

While specific kinetic constants (like Kᵢ, the inhibition constant) for this compound are not detailed in the provided search results, the methodologies employed in studying related compounds provide a framework for its characterization. nih.govnih.gov Such studies typically involve measuring reaction rates at various substrate and inhibitor concentrations to determine key kinetic parameters like the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). sci-hub.senih.gov

Cellular Impact Mechanisms and Responses

Concentration-Dependent Cellular Proliferation Modulation

The effect of this compound on cellular proliferation is notably dependent on its concentration. Research has revealed a biphasic, or dual, response in B16F10 melanoma cells. researchgate.netresearchgate.net

At low concentrations, the compound has been observed to promote cell proliferation. researchgate.net This stimulatory effect is consistent with findings for other natural compounds which can enhance cell viability at lower doses by activating pathways related to cell growth without inducing cytotoxicity. researchgate.net

Conversely, at high concentrations, this compound exerts cytotoxic effects, leading to a reduction in cell viability. researchgate.net This dose-dependent switch from a proliferative to a cytotoxic response is a critical factor in understanding its biological activity. researchgate.net The IC₅₀, the concentration at which a substance exerts half of its maximal inhibitory effect, for solvents like ethanol (B145695) has been shown to vary significantly across different cell lines and exposure times, underscoring the importance of concentration in cellular studies.

Table 1: Concentration-Dependent Effects of this compound on B16F10 Cell Proliferation

| Concentration | Observed Effect on Cell Proliferation | Reference |

|---|---|---|

| Low | Stimulation / Promotion | researchgate.net |

This table summarizes the general findings on the biphasic cellular response to this compound.

Mechanisms of High-Concentration Induced Cellular Effects (e.g., Apoptosis Induction, Oxidative Stress Response Pathways)

The cytotoxicity observed at high concentrations of this compound is linked to mechanisms such as the induction of apoptosis and the activation of oxidative stress pathways. researchgate.net Alcohol and its metabolites are known to induce oxidative stress, defined as an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products with antioxidants. nih.govnih.gov

Ethanol exposure, for example, can lead to the generation of ROS, which in turn can cause damage to cellular macromolecules like lipids, proteins, and DNA, ultimately triggering cell death pathways, including apoptosis. nih.govmdpi.comresearchgate.net The proliferative effects of p-acetoxycinnamyl alcohol at low concentrations have been suggested to involve modulation of the oxidative stress response. researchgate.net At higher, cytotoxic concentrations, it is plausible that the compound overwhelms the cell's antioxidant capacity, leading to significant oxidative damage. mdpi.com

Alcohol-induced apoptosis can be triggered through various pathways, including the disruption of mitochondrial function and activation of caspase cascades. plos.orgmdpi.com Chronic alcohol exposure can sensitize neurons to apoptosis. plos.orgrndsystems.com While the precise apoptotic pathways activated by high concentrations of this compound require further specific investigation, the established mechanisms for similar alcohol-containing compounds point towards the central role of oxidative stress in mediating its high-dose cellular effects. mdpi.commdpi.comrevistagastroenterologiamexico.org

Table 2: Investigated Compounds

| Compound Name | |

|---|---|

| This compound | |

| (E)-p-Acetoxycinnamyl alcohol | |

| p-Acetoxycinnamyl alcohol | |

| Tyrosinase | |

| Microphthalmia-associated transcription factor (MITF) | |

| Tyrosinase-related protein-1 (TRP-1) | |

| Tyrosinase-related protein-2 (TRP-2) | |

| L-tyrosine | |

| Dopaquinone | |

| Carboxylesterase (CE) | |

| Glutathione S-transferase (GST) | |

| Glutathione | |

| p-Hydroxybenzyl alcohol | |

| Ethanol |

Impact on Specific Cell Lines in Research Models (e.g., B16F10 melanoma cells)

Research into the biological effects of this compound, a compound isolated from Alpinia officinarum (lesser galangal), has included its evaluation in skin cell models. colab.ws Specifically, its activity has been investigated using B16F10 melanoma cells, a common line in dermatological and cancer research. colab.wsresearchgate.net Studies have focused on the compound's influence on melanogenesis, the process of melanin production.

The findings indicate that this compound can inhibit the expression of several key enzymes and transcription factors involved in melanin synthesis. colab.ws In vitro assays demonstrated that the compound suppressed the expression of microphthalmia-associated transcription factor (MITF), which is a master regulator of melanocyte development and differentiation. colab.ws Consequently, the expression of downstream melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), was also inhibited in the melanoma cells. colab.ws These results suggest that this compound modulates the biological pathways responsible for melanin production, highlighting its potential as a subject for further investigation in skin science. colab.ws

Table 1: Effect of this compound on Melanogenesis-Related Proteins in B16F10 Melanoma Cells

| Target Protein/Factor | Observed Effect | Reference |

| Microphthalmia-associated transcription factor (MITF) | Inhibition of expression | colab.ws |

| Tyrosinase (TYR) | Inhibition of expression | colab.ws |

| Tyrosinase-related protein 1 (TRP-1) | Inhibition of expression | colab.ws |

| Tyrosinase-related protein 2 (TRP-2) | Inhibition of expression | colab.ws |

Bioactivity in Model Organisms and Systems

The bioefficacy of (E)-p-acetoxycinnamyl alcohol has been evaluated against the oriental fruit fly, Bactrocera dorsalis, a significant agricultural pest. oup.comoup.com This compound was identified as an active ingredient from the rhizomes of Alpinia galanga. oup.comresearchgate.net In toxicity assays, (E)-p-acetoxycinnamyl alcohol demonstrated insecticidal activity against adult flies. oup.comoup.com

The research determined its lethal concentration (LC50), which is the concentration required to cause mortality in 50% of the test population. The LC50 value for (E)-p-acetoxycinnamyl alcohol was found to be 3,654 parts per million (ppm) after 24 hours of exposure. oup.comoup.comresearchgate.net This was more potent than the crude hexane extract from which it was isolated. oup.comresearchgate.net Further investigation into its mechanism of action revealed that extracts containing the compound inhibited the activity of carboxylesterase (CE), a key detoxification enzyme in insects, by 70%. oup.comoup.comresearchgate.net However, it did not significantly inhibit another major detoxification enzyme, glutathione transferase (GST). oup.comoup.comresearchgate.net

Table 2: Toxicity of (E)-p-Acetoxycinnamyl Alcohol against Bactrocera dorsalis

| Compound | LC50 (24 hours) | Effect on Detoxification Enzymes | Reference |

| (E)-p-Acetoxycinnamyl alcohol | 3,654 ppm | 70% inhibition of Carboxylesterase (CE); No significant inhibition of Glutathione Transferase (GST) | oup.com, oup.com, researchgate.net |

While this compound has been investigated for other biological activities, direct studies detailing its in vitro activity against specific microbial pathogens are not prominent in the available research. However, the parent compound, cinnamyl alcohol, is a known constituent of essential oils that have demonstrated antimicrobial properties. mdpi.com Derivatives of the related compound, cinnamic acid, have also shown antifungal activity by inhibiting enzymes unique to fungi, such as benzoate (B1203000) 4-hydroxylase. nih.gov For instance, some natural compounds and essential oils have been tested against various bacteria and fungi, including Candida species, Aspergillus niger, and Escherichia coli, but specific data for this compound is not specified in these broader studies. nih.govnih.govmdpi.com

Direct research linking this compound to plant-pathogen interactions is limited. However, its structural precursor, cinnamyl alcohol, is fundamentally important in this context. Cinnamyl alcohols (specifically p-coumaryl, coniferyl, and sinapyl alcohols) are the primary monomers, or building blocks, for lignin (B12514952) biosynthesis. nih.govoup.comcabidigitallibrary.org Lignin is a complex polymer deposited in plant cell walls that provides structural support and acts as a physical barrier against pathogen invasion. nih.govpnas.org

The synthesis of these monolignols is a critical part of the plant defense response. nih.govnih.gov The final step in this pathway is catalyzed by the enzyme cinnamyl alcohol dehydrogenase (CAD), which converts cinnamaldehydes into cinnamyl alcohols. cabidigitallibrary.orgmdpi.com Studies in various plants, including Arabidopsis, have shown that the genes encoding CAD enzymes are activated during pathogen attack. nih.gov The deposition of lignin at the site of infection helps to fortify the cell wall and restrict the spread of the pathogen. nih.govnih.gov Therefore, while this compound itself is an acetylated derivative and not a direct lignin precursor, its core structure is derived from a class of molecules central to plant defense mechanisms. nih.govpnas.org

Molecular Interactions and Target Identification of 4 Acetoxycinnamyl Alcohol

Computational Approaches to Target Prediction

Computational methods serve as a powerful initial step in identifying potential molecular targets of 4-acetoxycinnamyl alcohol, offering insights into its binding capabilities and potential protein interactions.

Molecular Docking Simulations with Enzyme Active Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the study of this compound, molecular docking simulations have been instrumental in elucidating its potential interactions with the active sites of various enzymes.

One area of significant research has been the effect of this compound on enzymes involved in melanogenesis. colab.ws Molecular docking studies have shown that this compound can interact with key enzymes such as tyrosinase (TYR) and microphthalmia-associated transcription factor (MITF). researchgate.net The simulations reveal that this compound primarily forms hydrogen bonds to interact with these proteins. researchgate.net These computational findings suggest a direct interaction between this compound and the active sites of melanogenesis-related enzymes, providing a structural basis for its observed biological effects. colab.wsresearchgate.net

In Silico Screening and Binding Affinity Predictions

In silico screening methods are employed to search large databases of compounds to identify molecules that are likely to bind to a drug target. For this compound, these computational screening approaches, coupled with binding affinity predictions, have provided evidence for its potential to interact with specific cellular targets.

Studies have demonstrated that this compound exhibits potent binding affinity towards melanogenesis-related proteins. colab.wsresearcher.life The negative binding energies calculated from these simulations indicate that the binding reactions are likely to be spontaneous, strong, and fast. nih.gov These predictions are crucial for prioritizing experimental validation and for understanding the compound's mechanism of action at a molecular level. colab.wsresearchgate.net

Experimental Validation of Molecular Targets

Following computational predictions, experimental studies are essential to confirm the molecular targets of this compound and to validate the in silico findings.

Receptor Binding Studies and Ligand-Target Interactions

Receptor binding assays are used to measure the affinity of a ligand for a receptor. While specific receptor binding studies for this compound are not extensively detailed in the provided information, the potent binding affinity demonstrated in computational studies strongly suggests direct ligand-target interactions. colab.wsresearcher.life The experimental validation of these interactions is a critical step in confirming the computationally predicted targets.

Gene Expression and Protein Level Modulation in Cellular Systems

To further validate the molecular targets of this compound, researchers have investigated its effects on gene and protein expression in cellular systems. In B16F10 melanoma cells, treatment with this compound has been shown to inhibit the expression of several key proteins involved in melanin (B1238610) synthesis. colab.ws

Specifically, the expression of microphthalmia-associated transcription factor (MITF), tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2) were all found to be downregulated in the presence of this compound. colab.wsresearchgate.net These findings at the gene and protein level provide strong experimental support for the computational predictions and confirm that this compound can modulate the expression of key enzymes in specific cellular pathways. colab.ws

Table 1: Effect of this compound on Melanogenesis-Related Protein Expression

| Protein Target | Observed Effect in B16F10 Melanoma Cells | Reference |

| Microphthalmia-associated transcription factor (MITF) | Inhibition of expression | colab.ws |

| Tyrosinase (TYR) | Inhibition of expression | colab.ws |

| Tyrosinase-related protein-1 (TRP-1) | Inhibition of expression | colab.ws |

| Tyrosinase-related protein-2 (TRP-2) | Inhibition of expression | colab.ws |

Enzyme Activity Assays in Recombinant Systems

Enzyme activity assays are performed to determine the rate of a reaction catalyzed by an enzyme, providing a measure of its functional activity. sigmaaldrich.com While the provided information highlights the use of in vitro assays with B16F10 melanoma cells to demonstrate the inhibitory effect of this compound on melanogenesis, the use of recombinant enzyme systems offers a more direct way to assess its impact on specific enzyme activity. colab.ws

By using purified recombinant enzymes, researchers can eliminate the complexities of the cellular environment and directly measure the inhibitory or activating effect of a compound. For this compound, assays with recombinant tyrosinase, for example, would provide definitive evidence of its direct enzymatic inhibition, complementing the findings from cellular and computational studies.

Pathway Perturbations and Signal Transduction Implications

The biological activity of a compound is intrinsically linked to its ability to modulate specific cellular signaling pathways. In the case of this compound, a phenylpropanoid isolated from plants such as Alpinia officinarum, research has primarily illuminated its significant impact on the melanogenesis pathway. colab.ws While its direct interactions with other major signaling cascades like the ERK/MEK pathway are not as extensively documented, the interconnectedness of cellular signaling suggests potential indirect influences.

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a crucial signaling cascade that translates extracellular signals into cellular responses, such as proliferation and differentiation. japsonline.com While direct evidence detailing the effects of this compound on the ERK/MEK pathway is limited in the current scientific literature, the pathway's established role in regulating melanogenesis suggests a potential for indirect modulation.

For instance, other natural compounds have been shown to influence melanogenesis through the MAPK/ERK pathway. Resveratrol, for example, has been observed to increase the phosphorylation of ERK, which in turn leads to a decrease in the levels of Microphthalmia-associated transcription factor (MITF) and tyrosinase, key regulators of melanin production. researchgate.net This suggests that activation of the ERK pathway can have an inhibitory effect on melanogenesis.

Furthermore, the regulation of MITF, a primary target of this compound, is known to be influenced by the MAPK/ERK pathway. nih.gov The activity of MITF can be modulated by RAF proteins, which are central components of the MAPK cascade. nih.gov Therefore, while direct studies on this compound and the ERK/MEK pathway are scarce, its pronounced effect on MITF hints at a potential, yet-to-be-fully-elucidated, intersection with this critical signaling cascade.

The most well-documented molecular impact of this compound is its inhibitory effect on the melanogenesis pathway. colab.ws Melanogenesis is the complex process responsible for the synthesis of melanin, the primary pigment in skin, hair, and eyes. The activity of this compound in this pathway is multifaceted, targeting several key regulatory points. researchgate.net

Research conducted on B16F10 melanoma cells has demonstrated that this compound effectively inhibits the expression of several crucial melanogenic enzymes and transcription factors. colab.wsresearchgate.net Its inhibitory action has been shown to be multidimensional, primarily through the transcriptional inhibition of upstream regulators. researchgate.net

Key Molecular Targets in the Melanogenesis Pathway:

Microphthalmia-associated transcription factor (MITF): this compound has been shown to inhibit the expression of MITF. colab.wsresearchgate.net MITF is considered the master regulator of melanocyte development, survival, and function, controlling the transcription of major melanogenic genes. semanticscholar.orgnih.gov

Tyrosinase (TYR): The expression of this essential enzyme in melanin synthesis is significantly inhibited by this compound. colab.wsresearchgate.net Tyrosinase catalyzes the rate-limiting steps of melanogenesis.

Tyrosinase-related protein 1 (TRP-1) and Tyrosinase-related protein 2 (TRP-2): The expression of these proteins, which are involved in the downstream stages of melanin synthesis and the modulation of tyrosinase activity, is also downregulated by this compound. colab.wsresearchgate.net

The inhibitory effects of this compound on melanogenesis may also be linked to the cyclic AMP (cAMP)/protein kinase A (PKA) signaling pathway. researchgate.net The cAMP/PKA pathway is known to be an upstream regulator of MITF, suggesting that this compound could exert its influence, at least in part, by modulating this cascade. researchgate.net

Metabolic Pathways and Enzymatic Transformations of 4 Acetoxycinnamyl Alcohol

In Vitro Metabolic Profiling

In vitro metabolic studies are fundamental in characterizing the metabolic stability and identifying the metabolites of a compound. admescope.com These studies typically utilize subcellular fractions and recombinant enzymes to simulate physiological metabolic processes. admescope.com

To investigate the metabolic fate of 4-acetoxycinnamyl alcohol, various in vitro systems are employed. Subcellular fractions derived from human and animal tissues, such as liver microsomes, S9 fractions, and cytosol, are widely used to evaluate the in vitro metabolism of chemical compounds. mdpi.com These fractions contain a host of drug-metabolizing enzymes. mdpi.com

Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP) enzymes. admescope.commdpi.com They are instrumental in studying the oxidative metabolism of compounds.

S9 Fraction: This fraction is the supernatant obtained after the centrifugation of a tissue homogenate at 9000g and contains both microsomal and cytosolic enzymes. admescope.commdpi.com It allows for the investigation of a broader range of Phase I and Phase II metabolic reactions.

Cytosol: This is the soluble component of the cell cytoplasm and is rich in various soluble enzymes, including some transferases and dehydrogenases. mdpi.com

Recombinant Enzymes: For more specific analyses, recombinant enzymes, which are individual drug-metabolizing enzymes expressed in a cellular system, are used. dntb.gov.ua This approach allows for the precise identification of the specific enzyme responsible for a particular metabolic conversion. dntb.gov.uaresearchgate.net

For this compound, these systems would be used to determine its metabolic stability and to identify the enzymes responsible for its biotransformation. For instance, incubation with liver microsomes would reveal its susceptibility to CYP-mediated oxidation, while studies with S9 fractions could indicate the involvement of both microsomal and cytosolic enzymes, such as esterases and alcohol dehydrogenases.

The identification and structural elucidation of metabolites are crucial for understanding the biotransformation pathways of a compound. This process is typically carried out on various biological matrices, including plasma, urine, and fecal homogenates, as well as in vitro incubation mixtures. sandiego.edunih.gov

Modern analytical techniques, particularly liquid chromatography coupled with high-resolution mass spectrometry (LC-MS), are the cornerstones of metabolite identification. nih.govmdpi.com These methods allow for the sensitive detection and characterization of both major and minor metabolites. nih.gov By comparing the metabolic profile of the parent compound in preclinical species with that in human-derived in vitro systems, the translatability of animal models to human physiology can be established. nih.gov

In the context of this compound, LC-MS analysis would be used to detect and identify potential metabolites such as the hydrolyzed product, p-coumaryl alcohol, and any subsequent oxidation products. The accurate mass measurements provided by high-resolution mass spectrometry are essential for proposing the elemental composition of the metabolites and elucidating their structures. nih.gov

The chemical structure of this compound, featuring an ester linkage and a primary alcohol, suggests the involvement of several key enzyme families in its metabolism.

Esterases: Esterases, such as carboxylesterases (CEs), are a class of enzymes that catalyze the hydrolysis of ester-containing compounds. vcu.educelignis.com Given the acetoxy group in this compound, its hydrolysis to form p-coumaryl alcohol and acetic acid is a highly probable metabolic step. Research has shown that (E)-p-acetoxycinnamyl alcohol can inhibit carboxylesterase activity in insects, suggesting an interaction with this enzyme class. nih.gov Human carboxylesterases are known to be crucial in the metabolism of numerous drugs and xenobiotics. nih.gov

Alcohol Dehydrogenases (ADHs): Alcohol dehydrogenases are a group of enzymes that facilitate the interconversion between alcohols and aldehydes or ketones. bioone.orgcolab.ws The primary alcohol group of this compound, or more likely its hydrolyzed metabolite p-coumaryl alcohol, is a potential substrate for ADHs. scilit.comoit.edu Oxidation by ADH would convert the alcohol moiety to the corresponding aldehyde, p-coumaraldehyde (B1217632). oit.eduwikipedia.org This reaction is a common step in the metabolism of many alcoholic compounds. verywellmind.com

Cytochrome P450s (CYPs): The cytochrome P450 superfamily of enzymes is a major player in the metabolism of a vast array of xenobiotics. dntb.gov.uascispace.com These enzymes catalyze a variety of oxidative reactions. While the primary metabolic steps for this compound are likely hydrolysis and alcohol oxidation, CYP enzymes could be involved in further metabolism. For instance, they could potentially catalyze the oxidation of the aromatic ring or other parts of the molecule. Chronic alcohol consumption is known to induce certain CYP enzymes, such as CYP2E1, which can enhance the metabolism of various substrates. nih.govnih.gov

Table 1: Predicted Enzymatic Transformations of this compound

| Enzyme Family | Predicted Reaction | Substrate | Product |

| Esterases (e.g., Carboxylesterases) | Hydrolysis | This compound | p-Coumaryl alcohol + Acetic acid |

| Alcohol Dehydrogenases (ADHs) | Oxidation | p-Coumaryl alcohol | p-Coumaraldehyde |

| Aldehyde Dehydrogenases (ALDHs) | Oxidation | p-Coumaraldehyde | p-Coumaric acid |

| Cytochrome P450s (CYPs) | Oxidation (e.g., hydroxylation) | This compound or its metabolites | Various oxidized products |

Biotransformation Processes in Microorganisms and Cell Cultures

Biotransformation using microorganisms and cell cultures offers a valuable tool for producing metabolites and exploring the biocatalytic potential of enzymes. verywellmind.com

Microbial biotransformation is a process where microorganisms are used to convert organic compounds into structurally related products. verywellmind.com Various microorganisms, including bacteria and fungi, produce a wide array of enzymes that can catalyze specific reactions, often with high selectivity. verywellmind.com For instance, certain fungi are known to perform hydroxylation reactions on various substrates.

While specific studies on the microbial transformation of this compound are not widely available, related processes have been documented. For example, acetogenic bacteria have been shown to metabolize aromatic aldehydes, either reducing them to alcohols or oxidizing them to carboxylic acids. oit.edu This indicates the potential for microbial systems to act on the aldehyde metabolite of this compound. The use of isolated enzymes in biocatalytic cascades is also a growing field, allowing for the synthesis of complex molecules in a controlled, one-pot reaction.

The enzymes involved in the metabolism of this compound also present opportunities for biocatalytic applications. The inherent selectivity of enzymes can be harnessed to produce specific structural analogues of the parent compound.

Esterases: Could be used for the selective deacetylation of this compound to produce p-coumaryl alcohol under mild conditions.

Alcohol Dehydrogenases: Offer a route for the stereoselective synthesis of chiral alcohols if a prochiral ketone precursor were used. bioone.org While this compound itself is not chiral at the alcohol carbon, ADHs are valuable tools for producing enantiomerically pure alcohols from corresponding ketones.

Other enzymes: The broader enzymatic machinery of microorganisms could potentially be used to introduce other functional groups, such as hydroxyl groups, onto the aromatic ring of this compound or its derivatives, leading to novel compounds with potentially interesting biological activities.

Comparative Metabolism in Research Models

Currently, there is a notable lack of specific studies in publicly available scientific literature detailing the comparative metabolism of this compound across different research models. While the compound is mentioned in various contexts, particularly as a constituent of certain plant extracts, comprehensive investigations into its metabolic fate, including the identification of specific metabolites and the enzymes involved in its transformation in common laboratory animals such as rats or dogs, have not been reported.

However, based on the metabolism of structurally related compounds like cinnamyl acetate (B1210297) and cinnamyl alcohol, a probable metabolic pathway for this compound can be inferred. It is important to emphasize that the following proposed pathway is based on general principles of xenobiotic metabolism and data from similar molecules, not on direct experimental evidence for this compound itself.

Inferred Metabolic Pathway of this compound:

Hydrolysis: The initial and primary metabolic step for this compound is expected to be the hydrolysis of the acetate ester bond. This reaction would be catalyzed by non-specific carboxylesterases, which are abundant in various tissues, particularly the liver, to yield p-coumaryl alcohol (4-hydroxycinnamyl alcohol) and acetic acid. Phenolic esters are known to be hydrolyzed by esterases. uniprot.org

Oxidation of the Alcohol Group: Following hydrolysis, the primary alcohol group of the resulting p-coumaryl alcohol is susceptible to oxidation. This is a common metabolic route for primary alcohols. The oxidation would likely be a two-step process:

First, oxidation to the corresponding aldehyde, p-coumaraldehyde, catalyzed by alcohol dehydrogenases (ADHs).

Subsequently, the aldehyde would be rapidly oxidized to the carboxylic acid, p-coumaric acid, by aldehyde dehydrogenases (ALDHs).

Conjugation: The phenolic hydroxyl group of p-coumaryl alcohol and p-coumaric acid, as well as the carboxylic acid group of p-coumaric acid, are potential sites for phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion. Potential conjugation reactions include:

Glucuronidation: Formation of glucuronide conjugates at the phenolic hydroxyl or carboxylic acid group, catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: Formation of sulfate (B86663) conjugates at the phenolic hydroxyl group, catalyzed by sulfotransferases (SULTs).

Glycine Conjugation: The carboxylic acid group of p-coumaric acid could be conjugated with glycine.

The metabolism of the closely related cinnamyl alcohol has been shown to result in metabolites such as hippuric acid, benzoic acid, and benzoyl glucuronide in rats and mice, indicating oxidation and subsequent conjugation. inchem.org Furthermore, studies with cinnamyl acetate show it is first hydrolyzed to cinnamyl alcohol by carboxylesterases before further oxidation. wikipedia.org It is plausible that this compound follows a similar metabolic sequence.

Without direct comparative studies, it is not possible to delineate species-specific differences in the metabolism of this compound. Such differences often arise from variations in the activity and substrate specificity of metabolic enzymes like esterases, ADHs, ALDHs, UGTs, and SULTs between different animal models.

Analytical Strategies for Research Applications of 4 Acetoxycinnamyl Alcohol

Chromatographic Methodologies

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For the analysis of 4-acetoxycinnamyl alcohol, both liquid and gas chromatography techniques are employed, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are indispensable for the separation and quantification of this compound. ymc.eusigmaaldrich.com These techniques separate compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. ymc.eusigmaaldrich.com UHPLC, which utilizes smaller particle sizes in the column and operates at higher pressures than conventional HPLC, offers significant improvements in resolution, speed, and sensitivity. ymc.euamericanpharmaceuticalreview.com

The selection of the appropriate column chemistry is critical for achieving optimal separation. For a compound like this compound, which possesses both aromatic and ester functionalities, reversed-phase columns (e.g., C18) are commonly used. These columns have a nonpolar stationary phase, and the mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. By carefully controlling the composition of the mobile phase (gradient elution), a high degree of separation can be achieved for complex mixtures. thermofisher.com

The ability to transfer methods between HPLC and UHPLC systems is a valuable capability, allowing for rapid method development on UPLC and subsequent transfer to more widely available HPLC instruments. lcms.cz

Table 1: Comparison of HPLC and UHPLC Characteristics

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High Performance Liquid Chromatography (UHPLC) |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm |

| Operating Pressure | Up to 6,000 psi | Up to 15,000 psi or higher |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Faster |

| Sensitivity | Good | Higher |

| System Dispersion | Higher | Lower |

Gas Chromatography (GC) for Volatile Metabolites and Impurities

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.net In the context of this compound research, GC is particularly useful for identifying and quantifying volatile metabolites and potential impurities that may be present in a sample. nih.gov The separation in GC is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. researchgate.net

For the analysis of alcohols and related compounds, headspace GC (HS-GC) is often the preferred method due to their volatile nature. researchgate.net This technique involves analyzing the vapor phase above a sample, which enriches the volatile components and minimizes the introduction of non-volatile matrix components into the GC system. When coupled with a mass spectrometer (GC-MS), it provides a robust method for both identification and quantification of volatile compounds. nih.govnih.govresearchgate.net Common impurities that can be detected by GC-MS include residual solvents, byproducts from synthesis, and degradation products. nih.gov

Spectroscopic and Mass Spectrometric Techniques

Spectroscopic and mass spectrometric techniques are essential for obtaining structural information and achieving highly sensitive and specific detection of this compound.

Mass Spectrometry (MS) for Identification and Quantification (e.g., HR/MS, MS/MS, QTOF-MS)

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for both the identification and quantification of this compound. nih.gov When coupled with a chromatographic separation technique like HPLC or GC, it provides a comprehensive analysis of complex samples. researchgate.net

Several types of mass spectrometers are particularly valuable in this context:

High-Resolution Mass Spectrometry (HR/MS): Provides very accurate mass measurements, which can be used to determine the elemental composition of a compound and thus confirm its identity.

Tandem Mass Spectrometry (MS/MS): Involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This technique provides structural information and enhances selectivity and sensitivity, particularly in complex matrices. nih.gov

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS): This hybrid instrument combines a quadrupole analyzer with a time-of-flight analyzer, offering high resolution, accurate mass measurement, and the ability to perform MS/MS experiments. nih.govbruker.com It is well-suited for both targeted and untargeted analysis, making it a versatile tool for identifying known and unknown compounds in a sample. nih.govbruker.com

Table 2: Key Mass Spectrometry Techniques and Their Applications

| Technique | Primary Function | Key Advantages |

|---|---|---|

| High-Resolution Mass Spectrometry (HR/MS) | Accurate mass measurement for elemental composition determination. | High specificity for compound identification. |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation and enhanced quantification. | Increased selectivity and sensitivity, reduced interferences. |

| Quadrupole Time-of-Flight (QTOF-MS) | Comprehensive qualitative and quantitative analysis. | High resolution, accurate mass, and MS/MS capabilities for both known and unknown compound screening. nih.govbruker.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (without listing specific data)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution. researchgate.netnih.govmdpi.com It provides detailed information about the chemical environment of atoms (primarily hydrogen and carbon) within a molecule, allowing for the determination of its connectivity and stereochemistry. nih.govresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the complete structure of a compound like this compound. nih.govsciprofiles.com While specific NMR data is not listed here, its role in unequivocally confirming the molecular structure is fundamental in research applications. researchgate.netresearchgate.net

Sample Preparation and Matrix Effects in Research Analysis

The quality of analytical results is heavily dependent on the sample preparation process and the management of matrix effects. A matrix effect is any influence on the analytical signal of the analyte caused by other components in the sample. bataviabiosciences.com These effects can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. bataviabiosciences.comchromatographyonline.com

In the analysis of this compound from complex biological or environmental samples, sample preparation is a critical step to remove interfering substances. nih.gov Techniques such as liquid-liquid extraction, solid-phase extraction (SPE), or protein precipitation may be employed to clean up the sample before analysis. The goal is to isolate the analyte of interest while minimizing the co-extraction of matrix components that could interfere with the analysis. nih.gov

The presence and impact of matrix effects should be evaluated during method development and validation. chromatographyonline.com This can be done by comparing the response of the analyte in a pure solvent to its response in the sample matrix. analchemres.org If significant matrix effects are observed, several strategies can be employed to mitigate them, including:

Additional sample cleanup: To further remove interfering components. nih.gov

Chromatographic optimization: To separate the analyte from co-eluting matrix components.

Use of an internal standard: An isotopically labeled version of the analyte is ideal, as it behaves similarly to the analyte during sample preparation and analysis, thus compensating for matrix effects. chromatographyonline.com

Matrix-matched calibration: Preparing calibration standards in a blank matrix that is similar to the samples being analyzed. chromatographyonline.com

By carefully considering and addressing sample preparation and matrix effects, researchers can ensure the accuracy and reliability of the analytical data obtained for this compound. nih.gov

Structure Activity Relationship Sar Studies of 4 Acetoxycinnamyl Alcohol and Its Analogs

Correlating Structural Features with Biological Activities

Influence of Acetoxy Group on Bioactivity

The presence and position of the acetoxy group are critical for the biological activity of 4-acetoxycinnamyl alcohol and related compounds. Research has shown that compounds with a 4-acetoxy group exhibit higher activity in certain assays compared to those with a 4-hydroxy group. jst.go.jp For instance, in studies on melanogenesis inhibition, phenylpropanoids with a 4-acetoxy group demonstrated greater potency. jst.go.jp This suggests that the acetylation of the hydroxyl group at the C4 position of the phenyl ring enhances its biological effect in this context.

Furthermore, the acetoxy group at other positions can also modulate activity. For example, the acetylation of the 10-hydroxy moiety in some phenylpropanoids has been found to increase their melanogenesis-inhibiting activity. jst.go.jp In the context of antituberculosis research, the conversion of di-hydroxy compounds to di-acetoxy compounds was explored to evaluate the necessity of the acetoxy group, drawing parallels to the structure of 1'-acetoxychavicol acetate (B1210297) (ACA). su.ac.th The gastroprotective effects of compounds like 1'S-1'-acetoxychavicol acetate and 1'S-1'-acetoxyeugenol acetate are critically dependent on the 1'-acetoxyl group. researchgate.net

The following table summarizes the influence of the acetoxy group on the bioactivity of selected phenylpropanoids.

| Compound/Analog | Bioactivity | Key Finding | Reference |

| Phenylpropanoids | Melanogenesis Inhibition | 4-acetoxy group shows higher activity than 4-hydroxy group. | jst.go.jp |

| Phenylpropanoids | Melanogenesis Inhibition | Acetylation of the 10-hydroxy moiety increases activity. | jst.go.jp |

| Benzhydrol diacetates | Anti-tuberculosis | Replacement of hydroxyl with acetyl groups did not significantly affect activity. | su.ac.th |

| 1'S-1'-acetoxychavicol acetate | Gastroprotection | 1'-acetoxyl group is essential for strong activity. | researchgate.net |

Role of Cinnamyl Moiety and Stereochemistry (E/Z isomers)

The cinnamyl moiety, characterized by a phenyl group attached to a propenyl alcohol, is a fundamental structural component that dictates the biological profile of this compound. The stereochemistry of the double bond in the propenyl side chain, specifically the E (trans) and Z (cis) configuration, plays a significant role in its bioactivity.

The trans configuration of the double bond is a recurring feature in many biologically active phenylpropanoids isolated from natural sources. nih.gov For instance, (E)-p-acetoxycinnamyl alcohol has been identified as an active ingredient in plant extracts with insecticidal properties. researchgate.net Stability studies of Alpinia galanga constituents revealed that trans-p-acetoxycinnamyl alcohol can be a degradation product of other compounds, highlighting the prevalence of the trans isomer. nih.gov

The isomerization between E and Z forms can occur, and this can impact the compound's stability and interaction with biological targets. The assumed molecular structures for isomers of trans-p-acetoxycinnamyl alcohol include cis-p-acetoxycinnamyl alcohol. nih.gov The specific stereochemistry can influence how the molecule fits into the binding site of an enzyme or receptor, thereby affecting its biological response.

The table below details the role of the cinnamyl moiety and its stereochemistry.

| Compound | Moiety/Isomer | Biological Context | Finding | Reference |

| (E)-p-acetoxycinnamyl alcohol | Cinnamyl moiety, E-isomer | Insecticidal activity | Identified as an active ingredient against Bactrocera dorsalis. | researchgate.net |

| trans-p-acetoxycinnamyl alcohol | Cinnamyl moiety, trans-isomer | Compound stability | Identified as a degradation product of 1′S-1′-acetoxychavicol acetate. | nih.gov |

| cis-p-acetoxycinnamyl alcohol | Cinnamyl moiety, cis-isomer | Isomer identification | Assumed to be an isomer of the more stable trans form. | nih.gov |

Effects of Hydroxylation and Other Substitutions on the Phenyl Ring

Substitutions on the phenyl ring, particularly hydroxylation and methoxylation, have a profound effect on the biological activity of phenylpropanoids. The presence, number, and position of hydroxyl and methoxy (B1213986) groups can alter the electronic properties, polarity, and steric hindrance of the molecule, thereby influencing its interaction with biological targets.

For example, in the context of melanogenesis, the presence of a 3-methoxy group was found to not significantly influence the inhibitory activity of certain phenylpropanoids. jst.go.jp In contrast, studies on other biological activities have shown that substitutions on the phenyl ring are crucial. For instance, the anti-tuberculosis activity of certain benzhydrol derivatives was influenced by halogen substitutions at the para- and ortho-positions of the benzene (B151609) ring. su.ac.th

The hydroxylation pattern is also a key determinant of the properties of monolignols, which are structurally related to this compound. The degree of methoxylation of the hydroxyl groups on the phenyl ring in monolignols (p-coumaryl, coniferyl, and sinapyl alcohols) determines the type of lignin (B12514952) polymer formed in plants. researchgate.netacs.org

The table below outlines the effects of phenyl ring substitutions on the bioactivity of related compounds.

| Compound Class | Substitution | Biological Activity/Property | Observation | Reference |

| Phenylpropanoids | 3-methoxy group | Melanogenesis Inhibition | Does not significantly influence activity. | jst.go.jp |

| Benzhydrol derivatives | Halogen at para- and ortho-positions | Anti-tuberculosis | Enhances activity due to attractive interactions. | su.ac.th |

| Monolignols | Hydroxylation and methoxylation | Lignin composition | Determines the ratio of H, G, and S lignin units. | researchgate.netacs.org |

Comparative Analysis with Related Monolignols and Phenylpropanoids

To better understand the SAR of this compound, it is useful to compare it with structurally related monolignols and other phenylpropanoids. Monolignols, such as p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, are the primary building blocks of lignin. acs.org this compound can be considered a derivative of p-coumaryl alcohol, where the 4-hydroxyl group is acetylated.

This acetylation significantly alters the polarity and potential for hydrogen bonding of the molecule, which can lead to different biological activities. For instance, while p-coumaryl alcohol is a known anti-inflammatory agent, this compound has shown potent antileishmanial activity. researchgate.netnih.gov

Other related phenylpropanoids, such as 1'-acetoxychavicol acetate (ACA) and 1'-acetoxyeugenol acetate (AEA), also provide valuable comparative insights. These compounds share the acetoxy-substituted phenylpropanoid scaffold but differ in the specific substitutions on the phenyl ring and the side chain. ACA, a major bioactive component of Alpinia galanga, has been extensively studied for its various biological activities, including anti-arthritic and anticancer effects. japsonline.com The comparison of this compound with ACA and its analogs helps to elucidate the importance of the specific substitution patterns for different biological endpoints. japsonline.com

The following table provides a comparative analysis of this compound with related compounds.

| Compound | Structural Relationship to this compound | Key Biological Activity | Reference |

| p-Coumaryl alcohol | De-acetylated analog | Anti-inflammatory | researchgate.net |

| Coniferyl alcohol | Methoxy-substituted analog | Lignin precursor | acs.org |

| Sinapyl alcohol | Di-methoxy-substituted analog | Lignin precursor | acs.org |

| 1'-Acetoxychavicol acetate (ACA) | Isomeric analog with different acetoxy position | Anti-arthritic, Anticancer | japsonline.com |

| 1'-Acetoxyeugenol acetate (AEA) | Methoxy-substituted analog of ACA | Antileishmanial | nih.gov |

Computational SAR Modeling and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on this compound are not widely reported, the principles of QSAR have been applied to broader classes of phenylpropanoids and related phenolic compounds. researchgate.netnih.gov

These studies typically involve calculating a set of molecular descriptors for each compound, which quantify various aspects of its chemical structure, such as electronic, steric, and hydrophobic properties. Statistical methods are then used to develop a model that correlates these descriptors with the observed biological activity.

For example, QSAR studies have been successfully applied to develop potent NF-κB inhibitors based on the structure of 1'-acetoxychavicol acetate (ACA). japsonline.com Such models can help in the rational design of new analogs with improved activity by predicting the biological effect of specific structural modifications. The development of a robust QSAR model for this compound and its analogs could accelerate the discovery of new therapeutic agents by guiding the synthesis of compounds with optimized biological activity.

Pharmacophore Modeling for Target Interaction Prediction

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This modeling is crucial in drug discovery and design for predicting how a compound like this compound might bind to a receptor or enzyme, thereby elucidating its mechanism of action and guiding the synthesis of more potent and selective analogs.

For this compound, pharmacophore models can be constructed based on its known biological activities and through molecular docking simulations with relevant protein targets. Studies involving molecular docking have provided insights into the binding of this compound to enzymes involved in melanogenesis, such as tyrosinase and microphthalmia-associated transcription factor (MITF). colab.wsresearchgate.netresearchgate.netresearchgate.net These simulations reveal the key interactions that stabilize the ligand-protein complex.

The primary pharmacophoric features of this compound are:

Aromatic Ring: The phenyl group serves as a key hydrophobic feature that can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the binding pocket of a target protein.

Hydrogen Bond Acceptor: The ester carbonyl oxygen of the acetoxy group is a prominent hydrogen bond acceptor. This feature is critical for forming hydrogen bonds with suitable donor groups on the protein, such as the side chains of amino acids like arginine, asparagine, or glutamine.

Hydrogen Bond Donor/Acceptor: The primary alcohol hydroxyl group is a versatile feature, capable of acting as both a hydrogen bond donor and an acceptor. This allows for flexible interactions within the binding site.

Molecular docking simulations have indicated that this compound can effectively bind to the active sites of melanogenesis-related enzymes, suggesting its potential as a skin-whitening agent. colab.wsresearchgate.net The interactions predicted by these models often involve a combination of the pharmacophoric features outlined above, leading to the inhibition of enzyme function.

The table below summarizes the key pharmacophoric features of this compound and their predicted roles in target interaction based on computational studies.

| Pharmacophoric Feature | Description | Predicted Role in Target Interaction |

| Aromatic Ring | Phenyl group | Hydrophobic interactions, π-π stacking with aromatic residues. |

| Hydrogen Bond Acceptor | Ester carbonyl oxygen | Forms hydrogen bonds with donor residues in the active site. |

| Hydrogen Bond Donor/Acceptor | Primary alcohol hydroxyl group | Can form hydrogen bonds with both donor and acceptor residues. |

| Hydrophobic Group | Acetyl methyl group | Contributes to hydrophobic interactions and van der Waals forces. |

These pharmacophore models serve as a valuable tool for the virtual screening of compound libraries to identify novel molecules with similar interaction patterns and for the rational design of new this compound analogs with improved biological activity.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For this compound, SAR studies involve synthesizing and evaluating a series of analogs to determine which structural motifs are essential for its activity and how modifications affect its potency and selectivity.

The core structure of this compound consists of a cinnamyl alcohol backbone with an acetoxy group at the para-position of the phenyl ring. SAR studies on this scaffold have explored the impact of modifying the acetoxy group, the hydroxyl group of the cinnamyl alcohol moiety, and the substitution pattern on the aromatic ring.

Research on analogs of this compound has revealed several key SAR trends, particularly in the context of its antitubercular and antileishmanial activities. researchgate.networldscientific.com

Key Research Findings:

Role of the Acetoxy Group: The presence of the acetoxy group at the para-position of the phenyl ring appears to be important for certain biological activities. For instance, in studies on antileishmanial agents, trans-p-acetoxycinnamyl alcohol was found to be active against Leishmania donovani promastigotes. worldscientific.com

Impact of the Free Hydroxyl Group: The primary alcohol functionality is also a key structural feature. Analogs where this group is modified or replaced can exhibit altered activity profiles.

Influence of Aromatic Substitution: Modifications to the substitution pattern on the phenyl ring can significantly impact biological activity. For example, in a series of benzhydrol derivatives designed as antituberculosis agents, substitutions on the aromatic rings were explored to understand their effect on activity. researchgate.net

Esterification of the Hydroxyl Group: The conversion of the primary alcohol to an ester, such as in p-coumaryl diacetate, has been shown to result in potent antileishmanial activity, suggesting that esterification can be a beneficial modification. worldscientific.com

The following table summarizes the structure-activity relationships of this compound and its analogs based on available research findings.

| Compound/Analog | R1 (para-position) | R2 (Cinnamyl Moiety) | Observed Biological Activity | Reference |

| This compound | -OCOCH₃ | -CH=CHCH₂OH | Antileishmanial activity | worldscientific.com |

| p-Coumaryl diacetate | -OCOCH₃ | -CH=CHCH₂OCOCH₃ | Potent antileishmanial activity | worldscientific.com |

| 1'-Acetoxychavicol acetate | -OCOCH₃ | -CH(OCOCH₃)CH=CH₂ | Potent antileishmanial activity | worldscientific.com |

| Benzhydrol diacetate analog | Di-acetoxy modification | N/A | Stable analog with anti-TB activity | researchgate.net |

| trans-p-Coumaryl alcohol | -OH | -CH=CHCH₂OH | Antileishmanial activity (less potent than acetylated analogs) | worldscientific.com |

These SAR studies indicate that the acetoxy group and the cinnamyl alcohol moiety are crucial for the biological activity of this class of compounds. The potency can be modulated by esterification of the primary alcohol and by other substitutions on the aromatic ring, providing a roadmap for the design of new therapeutic agents based on the this compound scaffold.

Future Research Directions and Challenges for 4 Acetoxycinnamyl Alcohol Studies

Elucidating Undiscovered Biosynthetic Pathways

A fundamental challenge in the study of plant-derived natural products like 4-acetoxycinnamyl alcohol is the often incomplete or non-existent understanding of their biosynthetic pathways. fraunhofer.de Unlike in microorganisms, genes for these pathways in plants are frequently dispersed across chromosomes, which complicates their identification through traditional genomic or transcriptomic methods alone. frontiersin.org